2-Ethyl-4-methyloxazole-5-carbaldehyde
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Overview
Description
2-Ethyl-4-methyloxazole-5-carbaldehyde is an organic compound with the molecular formula C7H9NO2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methyloxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-4-methyl-3-oxobutanoic acid with ammonium acetate, followed by oxidation to form the desired aldehyde .
Industrial Production Methods
the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyloxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: 2-Ethyl-4-methyloxazole-5-carboxylic acid.
Reduction: 2-Ethyl-4-methyloxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-4-methyloxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyloxazole-5-carbaldehyde depends on its specific applicationThe oxazole ring can participate in aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-methyloxazole-4-carbaldehyde
- 2-Methyl-4-ethyloxazole-5-carbaldehyde
- 4-Methyl-2-ethyloxazole-5-carbaldehyde
Uniqueness
The presence of both an ethyl and a methyl group on the oxazole ring can lead to different steric and electronic effects compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZHMDVEQRSNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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